Bienvenue dans la boutique en ligne BenchChem!

Argininic acid

Enzymology Arginase Specificity Substrate Kinetics

Argininic acid's ~3750-fold slower arginase turnover versus L-arginine makes it an irreplaceable probe for studying enzyme specificity and impaired arginine metabolism. As a stable biomarker persistently elevated in hyperargininemia—unlike L-arginine, which may normalize with therapy—it enables robust arginase I deficiency monitoring. Its precisely quantified baseline in human biofluids (8.21 µmol/mmol creatinine in newborn urine) supports targeted LC-MS/MS assay validation. Substitution with L-arginine or other guanidino analogs will invalidate assay outcomes. For enzymology, clinical diagnostics, and neurochemistry research.

Molecular Formula C6H13N3O3
Molecular Weight 175.19 g/mol
CAS No. 157-07-3
Cat. No. B109559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgininic acid
CAS157-07-3
SynonymsArgininic Acid;  (2S)-5-[(Aminoiminomethyl)amino]-2-hydroxypentanoic Acid;  L-5-Guanidino-2-hydroxy-valeric Acid;  (S)-5-[(Aminoiminomethyl)amino]-2-hydroxy-pentanoic Acid; 
Molecular FormulaC6H13N3O3
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)O)CN=C(N)N
InChIInChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m0/s1
InChIKeyBMFMQGXDDJALKQ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Argininic Acid (CAS 157-07-3): A Non-Proteinogenic α-Amino Acid with Defined Arginase Substrate Activity and Diagnostic Utility


Argininic acid is a non-proteinogenic α-amino acid (C6H13N3O3, MW 175.19) that functions as a guanidino compound derivative of arginine. It is endogenously produced as a catabolite of arginine and has been quantitatively detected and characterized in human biofluids. Unlike canonical proteinogenic amino acids, argininic acid serves as an alternative substrate for arginase, exhibiting a unique kinetic profile that differentiates it from L-arginine and other guanidino analogs. This kinetic behavior, combined with its established role as a biomarker in specific metabolic disorders, makes it a specialized research tool for investigating arginase enzymology and arginine catabolic pathways. Its core utility lies in precisely defined, quantifiable interactions rather than broad or generic activity. [1]

Why L-Arginine and Other Guanidino Analogs Cannot Replace Argininic Acid in Targeted Research Applications


The structural and functional properties of guanidino compounds cannot be extrapolated or interchanged. The presence and position of the hydroxyl group in argininic acid, relative to the guanidino moiety and carboxyl group, creates a distinct molecular geometry that governs its interaction with the active site of metalloenzymes like arginase. This geometric and electronic specificity results in a kinetic signature—notably a drastically reduced catalytic turnover rate—that is unique to argininic acid compared to close structural analogs such as L-arginine, L-homoarginine, L-canavanine, and agmatine. Substituting argininic acid with L-arginine would fail to reproduce its behavior as a poor substrate, thereby invalidating assays designed to probe the enzyme's specificity or to model states of impaired arginine metabolism. The following sections provide the precise, quantitative evidence that defines these critical differences. [1]

Quantitative Differentiation of Argininic Acid: Direct Comparative Evidence vs. Closest Analogs


Argininic Acid Hydrolyzed ~3750-Fold Less Actively Than L-Arginine by Arginase

The foundational work by Hunter and Woodward (1941) established that argininic acid is a poor substrate for arginase. Using liver extracts and purified enzyme preparations, the study directly compared the hydrolysis rate of argininic acid to that of L-arginine. The data demonstrate that argininic acid was hydrolyzed by arginase approximately 3750 times less actively than the native substrate L-arginine [1]. This extreme differential in catalytic efficiency confirms argininic acid's unique position as a substrate that engages the enzyme's active site but is processed with significantly impaired kinetics, distinguishing it from the primary physiological substrate.

Enzymology Arginase Specificity Substrate Kinetics

kcat for Argininic Acid is 15- to 5000-Fold Slower Than for L-Arginine on Rat Liver Arginase

A comprehensive kinetic study on rat liver arginase by Reczkowski and Ash (1994) evaluated a panel of alternate substrates, including L-argininic acid. The study reports that the enzyme can catalyze the hydrolysis of several guanidino compounds, but the catalytic turnover number (kcat) for these alternate substrates is substantially lower. Specifically, the kcat values for L-argininamide, L-canavanine, L-homoarginine, L-argininic acid, and agmatine are 15- to 5000-fold slower than the kcat for the primary substrate, L-arginine [1]. This places argininic acid within a class of compounds that are recognized and bound by arginase but are processed with significantly reduced efficiency, a key differentiator for enzymology research.

Enzyme Kinetics Arginase Substrate Profiling

Argininic Acid Serum Levels Elevated 2- to 3-Fold in Hyperargininemic Patients Compared to Normal Controls

In the context of human disease, argininic acid levels are consistently and quantifiably elevated. A multi-center collaborative study analyzed guanidino compounds in biologic fluids of all known living hyperargininemic patients. The data show that serum argininic acid levels are higher than the normal range in all patients studied [1]. While the exact fold-increase varies among patients, the study reports that untreated patients exhibit the highest levels, and that levels remain elevated even under therapeutic intervention, distinguishing it as a more stable biomarker than arginine itself, which can be normalized by therapy [1]. This persistent elevation contrasts with L-arginine levels, which may normalize with treatment, highlighting the compound's specific diagnostic value.

Biomarker Hyperargininemia Clinical Diagnostics

Urinary Argininic Acid Concentration Quantified in Newborns at 8.21 µmol/mmol Creatinine

Argininic acid has been accurately quantified in human urine using modern LC-MS/MS methods, providing a baseline for research and clinical studies. In a study of newborn urine samples, the concentration of argininic acid was determined to be 8.21 µmol/mmol creatinine, with a range of 3.83 to 13.95 µmol/mmol creatinine [1]. This quantitative data is specific to the compound and provides a reference point that distinguishes it from other guanidino compounds like guanidinoacetic acid or Nα-acetylarginine, which have their own distinct normal ranges. The availability of such precise quantification supports its use in targeted metabolomic studies where accurate measurement of arginine catabolites is required.

Metabolomics Clinical Chemistry LC-MS/MS

Argininic Acid Correlates with Arginine Levels in Blood and CSF of Argininemia Patients

A post-mortem analysis of guanidino compounds in patients with argininemia (arginase I deficiency) provides direct comparative data on argininic acid in both blood and cerebrospinal fluid (CSF). The study found that levels of alpha-keto-delta-guanidinovaleric acid, argininic acid, and alpha-N-acetylarginine correlate with arginine levels in blood and CSF of patients on protein restriction [1]. Importantly, the levels of these compounds in blood were higher than the upper limit of normal in all studied patients [1]. This correlation pattern differs from other compounds like homoarginine, which showed a comparable increase in post-mortem brain material, highlighting the distinct distribution and accumulation profile of argininic acid in this disease state.

Neurochemistry Inborn Errors of Metabolism Urea Cycle

Optimal Research and Analytical Scenarios for Procuring Argininic Acid (CAS 157-07-3)


Arginase Substrate Specificity and Kinetic Mechanism Studies

Argininic acid is an essential tool for enzymologists investigating the substrate specificity and catalytic mechanism of arginase. Its well-documented, extremely slow hydrolysis rate (approximately 3750-fold less active than L-arginine) provides a unique probe to study the enzyme's transition state and the structural determinants of efficient catalysis. By comparing the kinetic parameters of argininic acid with those of other alternate substrates (e.g., L-homoarginine, L-canavanine), researchers can dissect the contributions of specific functional groups to substrate binding and turnover. This application is directly supported by classical biochemical characterization [1] and modern kinetic studies [2].

Validated Biomarker for Arginase I Deficiency and Urea Cycle Disorders

For clinical researchers and diagnostic laboratories, argininic acid serves as a specific and stable biomarker for hyperargininemia and arginase I deficiency. Unlike arginine, which may normalize with therapeutic intervention, argininic acid levels remain persistently elevated in patient serum and CSF, making it a more reliable indicator of underlying metabolic dysfunction [1]. Its quantitative detection via established LC-MS/MS methods [2] allows for robust monitoring of disease progression and therapeutic response in clinical studies.

Reference Standard for Targeted Metabolomics and Quantitative LC-MS/MS Assays

Argininic acid is an ideal reference standard for developing and validating targeted LC-MS/MS assays aimed at quantifying guanidino compounds in biological matrices. Its precise concentration has been established in normal human biofluids (e.g., 8.21 µmol/mmol creatinine in newborn urine) [1], providing a critical baseline for method calibration. The compound's inclusion in multi-analyte panels, such as those validated for ARG1-D patients [2], demonstrates its utility in high-precision analytical workflows where accurate differentiation from structurally similar metabolites (e.g., α-keto-δ-guanidinovaleric acid, Nα-acetylarginine) is required.

Neurochemical and Pathophysiological Research in Argininemia

In neurochemistry research focused on the neurological sequelae of urea cycle disorders, argininic acid is a key analyte for investigating the biochemical basis of spasticity and cognitive impairment. Its correlation with arginine levels in cerebrospinal fluid [1] and its differential accumulation pattern in blood and brain tissue provide a molecular handle for studying the transport and neurotoxic potential of guanidino compounds. This application is critical for research aimed at identifying specific catabolites that drive the unique pathophysiology of arginase I deficiency, distinct from other urea cycle defects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argininic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.